molecular formula C15H10ClF3O3 B6411386 6-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid CAS No. 1261936-70-2

6-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411386
CAS No.: 1261936-70-2
M. Wt: 330.68 g/mol
InChI Key: KNTXYPOPUYZQBG-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is an organic compound characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

6-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, influencing their activity and pathways. The presence of functional groups like the chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 2-Methoxy-5-(trifluoromethyl)benzoic acid
  • 6-Chloro-2-(methoxyphenyl)benzoic acid

Comparison: 6-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is unique due to the combination of its functional groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and binding characteristics, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-chloro-6-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-12-6-5-8(15(17,18)19)7-10(12)9-3-2-4-11(16)13(9)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTXYPOPUYZQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692144
Record name 3-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-70-2
Record name 3-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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